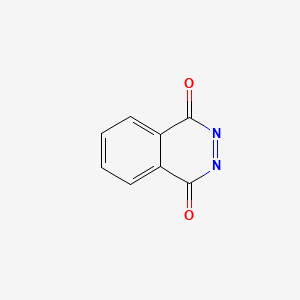
1,4-Phthalazinedione
Descripción general
Descripción
1,4-Phthalazinedione is a useful research compound. Its molecular formula is C8H4N2O2 and its molecular weight is 160.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Sensing Applications
1,4-Phthalazinedione derivatives have been developed as sensitive fluorescent probes for detecting specific analytes. A notable example is the hydrazine-mediated formation of this compound analogues that are utilized in the creation of fluorescent probes such as NorTh. These probes demonstrate a turn-on fluorescence mechanism that allows for the selective detection of hydrazine at nanomolar levels within a short time frame (less than 15 minutes). The limit of detection for these probes is reported to be as low as 16 nM, making them suitable for environmental monitoring and biological sample analysis .
Table 1: Summary of Fluorescent Probes Based on this compound
| Probe Name | Detection Target | Limit of Detection | Application Area |
|---|---|---|---|
| NorTh | Hydrazine | 16 nM | Environmental monitoring |
| Poly-NorTh | Hydrazine | 35 nM | Biological samples |
Medicinal Chemistry Applications
Research indicates that derivatives of this compound exhibit potential as therapeutic agents in treating various diseases. For instance, studies have highlighted their viability as drug candidates for Alzheimer's disease due to their interactions with biological targets relevant to the condition. The structural modifications of this compound can enhance its pharmacological properties, making it a subject of interest in drug design .
Case Study: Therapeutic Potential in Alzheimer's Disease
- Objective: Evaluate the efficacy of this compound derivatives in inhibiting amyloid-beta aggregation.
- Findings: Certain derivatives showed significant inhibition of aggregation and neuroprotective effects in vitro.
Analytical Chemistry Applications
This compound is also recognized for its role in analytical chemistry as a chemiluminescence reagent. Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is one of the most widely used compounds in this category. It exhibits strong chemiluminescence properties when oxidized, which makes it valuable for various analytical techniques including flow injection analysis and forensic applications .
Table 2: Chemiluminescent Properties of Luminol
| Parameter | Value |
|---|---|
| Emission Wavelength | ~425 nm |
| Reaction Medium | Basic conditions |
| Application Areas | Forensics, Biochemical assays |
Análisis De Reacciones Químicas
Oxidative Skeletal Rearrangement
1,4-Phthalazinedione undergoes oxidative rearrangement with aldehydes in the presence of lead tetraacetate (Pb(OAc)₄) to form fused heterocyclic systems. For example:
This reaction proceeds via radical intermediates, leading to an unusual skeletal rearrangement and the formation of a fused indane-diazine system .
N-Alkylation
This compound reacts with alkyl halides to introduce functional groups:
This diol derivative serves as a precursor for polyurethanes when reacted with diisocyanates (e.g., hexamethylene diisocyanate) .
Derivatization via Vilsmeier Reagent
Phthalazine-1,4-diones undergo selective amidination or chlorination depending on reaction conditions:
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3a–e | POCl₃/DMF, 65–80°C, 2–4h | Chlorinated derivatives (11–15 ) | 82–90% | |
| 2a–e | POCl₃/DMF, 50°C, 0.5h | Amidinated derivatives (6–10 ) | 74–88% |
The reaction pathway depends on the electronic nature of substituents and thermodynamic vs. kinetic control .
Comparative Reactivity of Derivatives
Mechanistic Insights
Propiedades
Número CAS |
20116-64-7 |
|---|---|
Fórmula molecular |
C8H4N2O2 |
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
phthalazine-1,4-dione |
InChI |
InChI=1S/C8H4N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H |
Clave InChI |
YSZIOXAEADAJLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N=NC2=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













